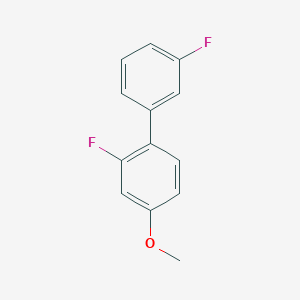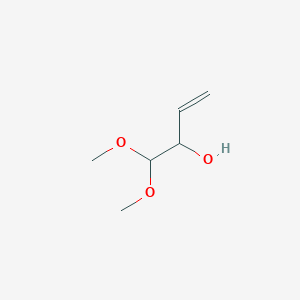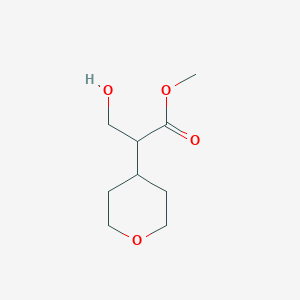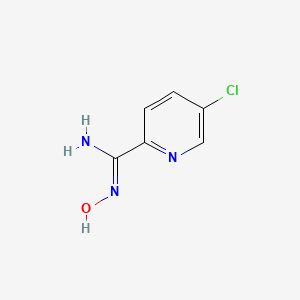
5-Chloro-N-hydroxypicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N’-hydroxypyridine-2-carboximidamide is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N’-hydroxypyridine-2-carboximidamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes the reaction of 5-chloro-2-hydroxypyridine with appropriate reagents to introduce the carboximidamide functionality. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-chloro-N’-hydroxypyridine-2-carboximidamide may involve large-scale chlorination processes followed by the introduction of the carboximidamide group using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N’-hydroxypyridine-2-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-chloro-N’-hydroxypyridine-2-carboximidamide
Applications De Recherche Scientifique
5-chloro-N’-hydroxypyridine-2-carboximidamide has been extensively studied for its applications in scientific research. Some of the key areas include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: In biological research, the compound is studied for its potential effects on biological systems. It is used in assays to understand its interaction with enzymes and other biomolecules.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Researchers are investigating its potential therapeutic effects and mechanisms of action.
Industry: In industrial applications, 5-chloro-N’-hydroxypyridine-2-carboximidamide is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-chloro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The pathways involved in its mechanism of action include inhibition or activation of enzymatic reactions, modulation of signaling pathways, and interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-chloro-N’-hydroxypyridine-2-carboximidamide include:
- 5-chloro-2-hydroxypyridine
- 6-chloro-2-hydroxypyridine
- 5-chloro-3-hydroxypyridine
- 2-chloro-5-methoxypyridine
Uniqueness
5-chloro-N’-hydroxypyridine-2-carboximidamide is unique due to its specific substitution pattern and functional groups This uniqueness gives it distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
5-chloro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10) |
Clé InChI |
XXCHVPFWISBFAU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=NC=C1Cl)/C(=N/O)/N |
SMILES canonique |
C1=CC(=NC=C1Cl)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



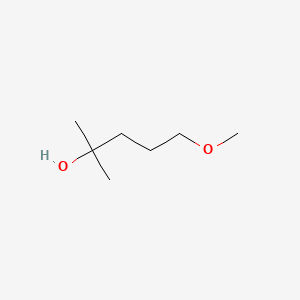

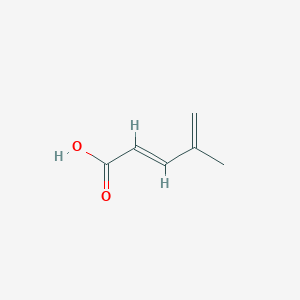

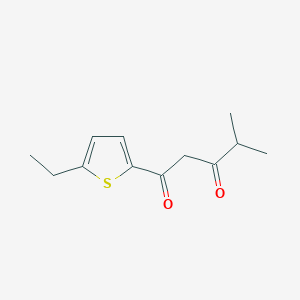
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
